molecular formula C19H20BrN7O B11150187 [5-bromo-2-(1H-tetrazol-1-yl)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

[5-bromo-2-(1H-tetrazol-1-yl)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B11150187
M. Wt: 442.3 g/mol
InChI Key: GZYHDWCGJGMHRM-UHFFFAOYSA-N
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Description

[5-bromo-2-(1H-tetrazol-1-yl)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a brominated phenyl ring, a tetrazole moiety, and a piperazine ring linked to a pyridine group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-bromo-2-(1H-tetrazol-1-yl)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Tetrazole Formation: Cyclization to form the tetrazole ring.

    Piperazine Coupling: Linking the piperazine ring to the pyridine group.

    Final Assembly: Combining the brominated phenyl-tetrazole intermediate with the piperazine-pyridine moiety under specific conditions.

Industrial Production Methods: Industrial-scale production may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the tetrazole moiety.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amines or reduced tetrazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-bromo-2-(1H-tetrazol-1-yl)phenyl{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone typically involves multi-step reactions that incorporate both tetrazole and piperazine moieties. These components are crucial for enhancing the compound's biological activity. The general synthetic route includes:

  • Formation of the Tetrazole Ring : The initial step often involves the reaction of appropriate aryl halides with sodium azide to form tetrazole derivatives.
  • Piperazine Linkage : Subsequent reactions introduce piperazine units, which are known for their pharmacological properties.
  • Final Coupling : The final product is obtained through coupling reactions that yield the methanone structure.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Biological Activities

The compound has shown promising biological activities, particularly in antimicrobial and anticancer studies:

Antimicrobial Activity : Research indicates that derivatives containing tetrazole and piperazine exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain synthesized derivatives display potent activity against various bacterial strains compared to standard antibiotics .

Anticancer Potential : The compound has also been evaluated for its cytotoxic effects against cancer cell lines. In vitro studies using MTT assays revealed that some derivatives have IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines, suggesting potential as anticancer agents .

Therapeutic Applications

The therapeutic implications of 5-bromo-2-(1H-tetrazol-1-yl)phenyl{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone extend beyond antimicrobial and anticancer activities:

  • CNS Disorders : Compounds with similar structures have been investigated for their ability to inhibit enzymes associated with cognitive decline, such as 11β-hydroxysteroid dehydrogenase type 1. This inhibition is relevant for treating metabolic syndrome-related disorders including type 2 diabetes and obesity .
  • Pain Management : Some derivatives have been explored for their analgesic properties, potentially providing new avenues for pain management therapies .
  • Tubulin Polymerization Inhibition : Certain analogs have demonstrated the ability to inhibit tubulin polymerization, which is a critical mechanism in cancer cell proliferation .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

StudyFocusFindings
PMC4040197Antimicrobial ActivitySeveral derivatives showed significant activity against tested bacterial strains, indicating their potential as new antibiotics .
PMC8126877Anticancer ActivityThe compound exhibited cytotoxic effects on multiple cancer cell lines with promising IC50 values, suggesting further investigation into its use as an anticancer agent .
De GruyterCNS DisordersInvestigated the inhibition of key enzymes related to cognitive decline, supporting its potential therapeutic use in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of [5-bromo-2-(1H-tetrazol-1-yl)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The brominated phenyl ring and tetrazole moiety play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Uniqueness: The presence of the tetrazole moiety and the specific arrangement of functional groups in [5-bromo-2-(1H-tetrazol-1-yl)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone makes it unique compared to other similar compounds

Biological Activity

The compound [5-bromo-2-(1H-tetrazol-1-yl)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews various studies to elucidate the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C18H20BrN7O\text{C}_{18}\text{H}_{20}\text{BrN}_7\text{O}

This molecule features a brominated phenyl ring, a tetrazole moiety, and a piperazine derivative, which are known to contribute to various pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For instance, the related compound 5-bromo-2-(1H-tetrazol-5-yl)pyridine demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. In vitro testing revealed minimum inhibitory concentrations (MICs) ranging from 15.6 to 62.5 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Bacteria
5-bromo-2-(1H-tetrazol-5-yl)pyridine15.6 - 62.5Staphylococcus aureus
4-Bromo-2-(piperidin-1-yl)thiazol-5-yl phenyl methanone~10 (greater than perillyl alcohol)Glioma cell lines

Anticancer Activity

The anticancer potential of tetrazole-containing compounds has been explored in various studies. For example, compounds similar to the target molecule have shown efficacy in inhibiting Na+/K(+)-ATPase activity and Ras oncogene activity in cancer cells, leading to reduced cell proliferation in glioma cell lines .

Case Study: Inhibition of Cancer Cell Proliferation
In a study evaluating the effects of related compounds on human cancer cell lines, it was found that certain derivatives exhibited over ten times greater growth inhibitory activity compared to standard treatments. The mechanism involved the disruption of cellular signaling pathways critical for cancer cell survival .

The biological activities of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
  • Antimicrobial Action : It disrupts bacterial cell wall synthesis or function.
  • Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells by affecting mitochondrial function and signaling pathways.

Properties

Molecular Formula

C19H20BrN7O

Molecular Weight

442.3 g/mol

IUPAC Name

[5-bromo-2-(tetrazol-1-yl)phenyl]-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H20BrN7O/c20-15-4-5-18(27-14-22-23-24-27)17(13-15)19(28)26-11-9-25(10-12-26)8-6-16-3-1-2-7-21-16/h1-5,7,13-14H,6,8-12H2

InChI Key

GZYHDWCGJGMHRM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4

Origin of Product

United States

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